molecular formula C17H11NO5 B14192629 5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one CAS No. 917611-08-6

5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one

Cat. No.: B14192629
CAS No.: 917611-08-6
M. Wt: 309.27 g/mol
InChI Key: AWLNZKBWTREPMV-UHFFFAOYSA-N
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Description

5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one: is a synthetic organic compound belonging to the class of flavonoids This compound is characterized by the presence of a benzopyran ring system substituted with a hydroxy group and a nitrophenyl ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxy-4H-1-benzopyran-4-one and 4-nitrobenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 5-hydroxy-4H-1-benzopyran-4-one and 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions for several hours to ensure complete conversion of the starting materials to the product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is used in research to explore its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, the compound is investigated for its potential use in drug development. Its structural features make it a candidate for the design of new pharmaceuticals targeting specific biological pathways.

Industry

In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in the production of high-value products.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde
  • 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl acetonitrile

Comparison

Compared to similar compounds, 5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenyl ethenyl group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.

Properties

CAS No.

917611-08-6

Molecular Formula

C17H11NO5

Molecular Weight

309.27 g/mol

IUPAC Name

5-hydroxy-2-[2-(4-nitrophenyl)ethenyl]chromen-4-one

InChI

InChI=1S/C17H11NO5/c19-14-2-1-3-16-17(14)15(20)10-13(23-16)9-6-11-4-7-12(8-5-11)18(21)22/h1-10,19H

InChI Key

AWLNZKBWTREPMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=CC2=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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